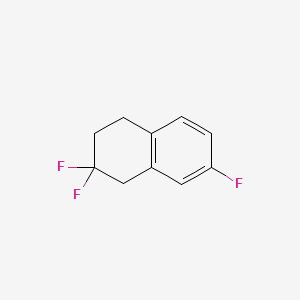
2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated derivative of tetrahydronaphthalene, a bicyclic hydrocarbon. This compound is characterized by the presence of three fluorine atoms at the 2nd and 7th positions of the tetrahydronaphthalene ring system. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of fluorinated naphthalene derivatives. The process requires precise control of temperature and pressure to ensure high yield and purity. Nickel or palladium catalysts are often employed in these hydrogenation reactions.
Chemical Reactions Analysis
Types of Reactions: 2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using hydrogen gas in the presence of metal catalysts.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with nickel or palladium catalysts
Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)
Major Products Formed:
Oxidation: Fluorinated ketones or carboxylic acids
Reduction: Saturated fluorinated hydrocarbons
Substitution: Fluorinated aromatic compounds with additional functional groups
Scientific Research Applications
2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in drug design due to its stability and lipophilicity, which can enhance the bioavailability of pharmaceuticals.
Medicine: Explored for its potential as a radiolabeled compound in positron emission tomography (PET) imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A non-fluorinated analog with similar structural features but different chemical properties.
2,2,2-Trifluoroacetophenone: Another fluorinated aromatic compound with distinct reactivity and applications.
2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene-d12: A deuterated version used in isotopic labeling studies.
Uniqueness: this compound stands out due to its specific fluorination pattern, which imparts unique chemical and physical properties. The presence of fluorine atoms enhances its stability, lipophilicity, and potential for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
57584-68-6 |
|---|---|
Molecular Formula |
C10H9F3 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
3,3,6-trifluoro-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C10H9F3/c11-9-2-1-7-3-4-10(12,13)6-8(7)5-9/h1-2,5H,3-4,6H2 |
InChI Key |
VTHPFNNJDPNBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=C1C=CC(=C2)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



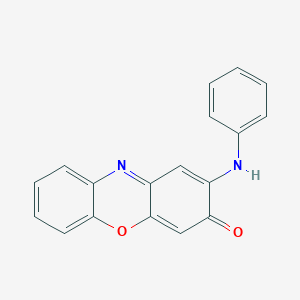
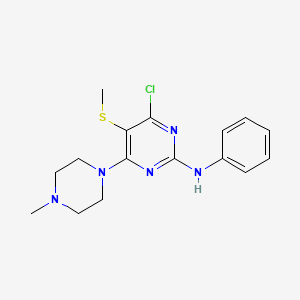
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)

![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
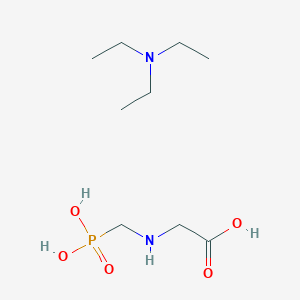
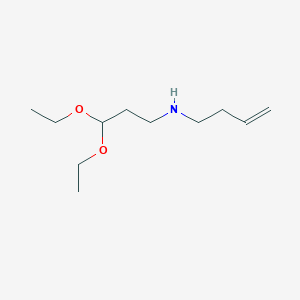
![N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14623695.png)
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
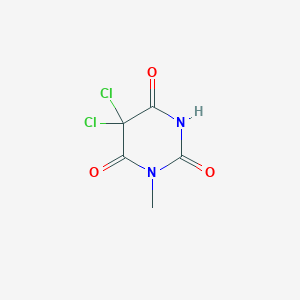
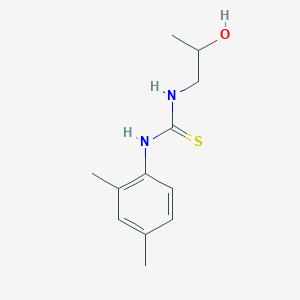

![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
